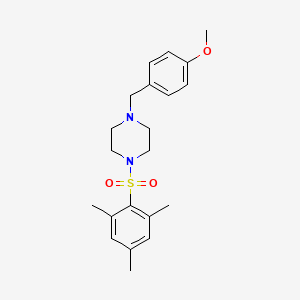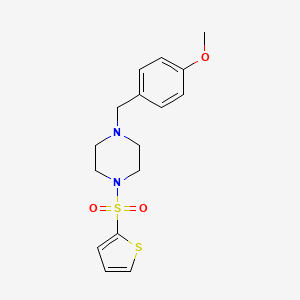![molecular formula C23H32N2O3S B4283298 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine
Overview
Description
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. PMSF is used in various applications such as protein purification, enzyme assays, and cell lysis.
Mechanism of Action
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine inhibits serine proteases by forming a covalent bond with the active site of the enzyme. The sulfonyl group of this compound reacts with the hydroxyl group of the serine residue in the active site of the enzyme, forming a stable covalent bond. This covalent bond irreversibly inactivates the enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is rapidly hydrolyzed in aqueous solutions and does not accumulate in the body. However, in vitro, this compound can inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. This compound also inhibits acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is a potent and selective inhibitor of serine proteases. It is easy to use and does not require any special equipment. This compound is also stable in aqueous solutions, making it suitable for use in various applications. However, this compound has some limitations. It is not effective against all serine proteases, and some enzymes may require higher concentrations of this compound for complete inhibition. This compound is also a reactive compound and can react with other functional groups in the sample, leading to false-positive results.
Future Directions
There are several future directions for 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine research. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of interest is the use of this compound in drug discovery. This compound can be used to identify potential drug targets by inhibiting serine proteases that are involved in various diseases. Additionally, this compound can be used to screen libraries of compounds for potential serine protease inhibitors. Finally, this compound can be used in neuroscience research to study the role of acetylcholinesterase in various neurological disorders.
Scientific Research Applications
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. This compound is also used in enzyme assays to inhibit serine proteases that may interfere with the assay. In cell lysis, this compound is used to prevent proteolytic degradation of proteins during the lysis process. Additionally, this compound is used in neuroscience research to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-16-17(2)19(4)23(20(5)18(16)3)29(26,27)25-13-11-24(12-14-25)15-21-7-9-22(28-6)10-8-21/h7-10H,11-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGQYLRQPCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283295.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)
